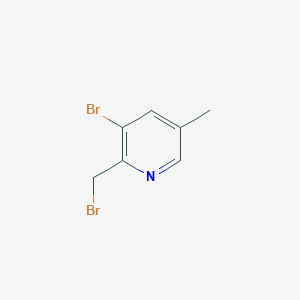

3-Bromo-2-(bromomethyl)-5-methylpyridine

Description

Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. Its structure is prevalent in a vast array of natural products, including alkaloids and vitamins. Pyridine and its derivatives are indispensable raw materials in the production of numerous important compounds, such as pharmaceuticals, pesticides, dyes, and catalysts. askfilo.comwikipedia.org The presence of the nitrogen atom imparts distinct electronic properties to the ring, influencing its reactivity and making it a versatile scaffold for chemical synthesis.

Strategic Importance of Poly-functionalized Pyridine Derivatives

The strategic placement of multiple functional groups on a pyridine ring creates highly valuable intermediates for synthesis. Poly-functionalized pyridines offer the potential for selective, sequential chemical transformations, allowing chemists to build complex molecular architectures with high precision. sigmaaldrich.com The differential reactivity of various substituents enables one group to be modified while others remain intact, providing a powerful tool for constructing diverse chemical libraries for drug discovery and other applications. researchgate.net Halogenated pyridines, in particular, are prized as versatile building blocks due to the reactivity of the carbon-halogen bond in cross-coupling reactions. wikipedia.orgresearchgate.net

The Unique Reactivity Profile of 3-Bromo-2-(bromomethyl)-5-methylpyridine

This compound is a prime example of a poly-functionalized heterocyclic compound. Its structure features three key points of potential reactivity: a bromine atom on the pyridine ring, a bromomethyl group, and the pyridine nitrogen atom itself. This unique combination of functional groups suggests a rich and varied chemical behavior, making it a potentially valuable intermediate for synthesizing more complex molecules.

The molecule possesses two distinct types of carbon-bromine bonds. The first is the aryl bromide at the 3-position of the pyridine ring. This C(sp²)-Br bond is expected to be susceptible to transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

The second is the benzylic-type bromide of the 2-(bromomethyl) group. This C(sp³)-Br bond is significantly more reactive towards nucleophilic substitution reactions (likely via an SN2 mechanism) than the aryl bromide. This difference in reactivity is crucial, as it allows for selective functionalization at the bromomethyl position without disturbing the bromine atom on the ring, or vice versa, depending on the chosen reaction conditions.

The following table outlines the predicted reactivity at each major functional site of the molecule:

| Functional Group | Position | Predicted Type of Reactions | Potential Reagents/Conditions |

| Bromomethyl Group | 2 | Nucleophilic Substitution (SN2) | Amines, Alcohols, Thiols, Cyanide, Azide, Carboxylates |

| Ring Bromine | 3 | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkenes (Heck) |

| Pyridine Nitrogen | 1 | N-Alkylation, N-Oxidation | Alkyl halides, Peroxy acids |

This differential reactivity allows this compound to serve as a versatile linchpin molecule. For instance, a nucleophile could be introduced at the 2-(bromomethyl) position, followed by a Suzuki coupling at the 3-position to introduce an aryl group, leading to a highly substituted and complex pyridine derivative. This step-wise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of targeted molecular structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

3-bromo-2-(bromomethyl)-5-methylpyridine |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 |

InChI Key |

XPHYBOAWPCZSAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)CBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 Bromomethyl 5 Methylpyridine and Its Precursors

Regioselective Bromination of Pyridine (B92270) Rings and Methyl Substituents

Achieving regioselective bromination on a pyridine ring that also contains alkyl substituents requires careful selection of synthetic strategies. The electron-deficient nature of the pyridine ring and the activating effect of the methyl group influence the outcome of the halogenation reaction. rsc.org

Direct Halogenation Strategies

Direct electrophilic aromatic substitution (EAS) on pyridine rings is often challenging due to the heterocycle's low π-nucleophilicity. chemrxiv.org Such reactions typically require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and can result in mixtures of regioisomers. chemrxiv.org For a substrate like 5-methylpyridine, direct bromination would likely be complex, with potential for substitution at multiple positions.

The development of more selective methods is ongoing. For instance, designed phosphine (B1218219) reagents have been used to selectively halogenate pyridines at the 4-position by forming an electrophilic phosphonium (B103445) salt that is subsequently displaced by a halide nucleophile. chemrxiv.orgnih.gov While this demonstrates high regioselectivity for the 4-position, achieving 3-selective bromination directly on a broad range of pyridine substrates remains a significant challenge in synthetic chemistry. chemrxiv.orgchemrxiv.org

Indirect Functionalization Approaches via Activated Intermediates (e.g., Zincke Imine, Pyridynes)

To overcome the limitations of direct halogenation, indirect methods involving the temporary transformation of the pyridine ring into a more reactive intermediate have been developed.

Zincke Imine Intermediates: A powerful strategy for the regioselective functionalization of pyridines involves the formation of Zincke imine intermediates. researchgate.netnih.gov This process involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgcapes.gov.br The pyridine is first converted to a pyridinium (B92312) salt (a Zincke salt), which then reacts with a secondary amine to open the ring, forming a reactive acyclic azatriene intermediate known as a Zincke imine. chemrxiv.orgchemrxiv.org These intermediates undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.orgchemrxiv.org Subsequent 6π-electrocyclization regenerates the aromatic pyridine ring, now halogenated at the 3-position with high selectivity. researchgate.netnih.gov This method provides a broadly applicable route to 3-halopyridines, even allowing for late-stage functionalization of complex molecules. chemrxiv.org

| Feature | Direct Electrophilic Halogenation | Indirect Halogenation via Zincke Imine |

|---|---|---|

| Reaction Conditions | Harsh (high temp., strong acids) chemrxiv.org | Mild chemrxiv.orgchemrxiv.org |

| Regioselectivity | Often poor, mixtures of isomers chemrxiv.org | Highly selective for the 3-position researchgate.netcapes.gov.br |

| Substrate Scope | Limited chemrxiv.org | Broad, applicable to complex molecules chemrxiv.org |

| Mechanism | Electrophilic Aromatic Substitution (EAS) chemrxiv.org | Ring-opening, alkene halogenation, ring-closing chemrxiv.org |

Pyridyne Intermediates: Another approach utilizes highly reactive pyridyne intermediates. Similar to benzynes, pyridynes can be generated and trapped to introduce multiple substituents onto the pyridine ring. For example, a 3,4-pyridyne intermediate can be generated from a 3-chloropyridine (B48278) precursor. chemistryviews.org This reactive species can then undergo reactions with Grignard reagents and other electrophiles to achieve 3,4-difunctionalization, offering a pathway to complex substitution patterns in moderate to good yields. chemistryviews.org

Conversion of Substituted Pyridines to 3-Bromo-2-(bromomethyl)-5-methylpyridine

The synthesis of the target compound requires the introduction of two bromine atoms: one on the pyridine ring at the 3-position and one on the methyl group at the 2-position. This can be achieved through selective side-chain bromination and sequential functionalization protocols.

Side-Chain Bromination Techniques (e.g., N-Bromosuccinimide Mediated Reactions)

The conversion of a methyl group on a pyridine ring to a bromomethyl group is typically accomplished via a free-radical halogenation. This reaction is analogous to benzylic bromination. masterorganicchemistry.com

N-Bromosuccinimide (NBS): The most common reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.com The Wohl-Ziegler reaction involves the use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or initiated by light. masterorganicchemistry.comresearchgate.net NBS is advantageous because it provides a low, constant concentration of molecular bromine (Br₂), which favors the radical substitution pathway on the side chain over electrophilic addition to a double bond. masterorganicchemistry.com The reaction proceeds through the abstraction of a hydrogen atom from the methyl group to form a stabilized radical, which then reacts with Br₂ to yield the bromomethyl product. masterorganicchemistry.com In the context of substituted pyridines, the reaction of 2-amino-6-methylpyridine (B158447) with NBS can lead to competition between side-chain bromination and ring bromination. researchgate.net

Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), sometimes in the presence of a Lewis acid catalyst like zirconium(IV) chloride, can also be used for efficient side-chain bromination under mild conditions. nih.gov

Sequential Ring-Halogenation and Side-Chain Functionalization Protocols

To synthesize this compound, a logical approach involves a multi-step sequence starting from a readily available precursor like 2,5-lutidine (2,5-dimethylpyridine).

A potential synthetic pathway could be:

Ring Bromination: The first step would be the regioselective bromination of 2,5-lutidine at the 3-position. This could be achieved using the indirect Zincke imine methodology to ensure the correct regiochemistry, yielding 3-bromo-2,5-dimethylpyridine.

Side-Chain Bromination: The second step would involve the selective free-radical bromination of the methyl group at the 2-position of 3-bromo-2,5-dimethylpyridine. Using NBS and a radical initiator would likely favor bromination at the 2-methyl position due to its proximity to the nitrogen atom, leading to the final product, this compound.

Multi-Component and Cascade Reaction Sequences for Pyridine Core Construction

Instead of modifying an existing pyridine ring, an alternative strategy is to construct the substituted pyridine core from acyclic precursors. These methods often offer high efficiency by forming multiple chemical bonds in a single operation. rsc.org

Multi-Component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. tandfonline.com Various MCRs have been developed for pyridine synthesis. rsc.orgwhiterose.ac.uk For instance, a one-pot, four-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol can produce highly functionalized pyridines with high chemo- and regioselectivity. rsc.org The use of nanocatalysts, such as those based on ZnO, ZrO₂, or modified hydrotalcite, has been shown to efficiently promote these reactions, often under solvent-free or environmentally benign conditions. tandfonline.comrsc.org

Cascade Reactions: Cascade reactions (or tandem/domino reactions) involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring without the need to isolate intermediates. A simple and modular method for preparing highly substituted pyridines employs a cascade involving a copper-catalyzed cross-coupling, an electrocyclization of a 3-azatriene intermediate, and subsequent air oxidation, affording the pyridine product in good yields. nih.gov Other cascade approaches include the reaction of 1,2,3-triazines with activated ketones or acetonitriles to provide access to highly substituted pyridines that are otherwise difficult to synthesize. ccspublishing.org.cn These de novo synthesis methods are powerful tools for rapidly accessing diverse pyridine structures. whiterose.ac.ukorganic-chemistry.orgresearchgate.net

| Strategy | Key Features | Typical Starting Materials | Reference |

|---|---|---|---|

| Multi-Component Reaction (MCR) | One-pot, high bond-forming efficiency, diverse products. | Aldehydes, malononitrile, ketones, ammonium (B1175870) acetate. | rsc.orgtandfonline.comthieme-connect.com |

| Cu-Catalyzed Cascade | Modular, good functional group tolerance, mild conditions. | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates. | nih.gov |

| 1,2,3-Triazine Cascade | Access to highly substituted pyridines, synthesis of bioactive molecules. | 1,2,3-triazines, activated ketones/acetonitriles. | ccspublishing.org.cn |

| Aza-Wittig/Diels-Alder Sequence | Two-pot, three-component synthesis of tri- and tetrasubstituted pyridines. | Aldehydes, α,β-unsaturated acids, enamines. | whiterose.ac.uk |

Mechanistic Insights into the Functionalization of 3 Bromo 2 Bromomethyl 5 Methylpyridine

Reaction Pathways for Bromine Substitution at the C3 Position

The bromine atom at the C3 position of the pyridine (B92270) ring is an aryl halide, and its substitution is primarily achieved through two major mechanistic routes: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

Transition-Metal-Catalyzed Cross-Coupling Mechanistic Cycles

Transition-metal-catalyzed cross-coupling reactions are the most effective and widely used methods for the functionalization of the C3-bromo position on the pyridine ring. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, share a common mechanistic framework involving a catalytic cycle. rhhz.net Palladium and nickel complexes are the most common catalysts. nih.gov

The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond at the C3 position of the pyridine ring. This step forms a square planar Pd(II) intermediate. The oxidative addition step can sometimes be challenging for pyridine-containing substrates due to potential coordination of the pyridine nitrogen to the palladium center, which can retard the reaction. nih.gov

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organometallic reagent.

Reductive Elimination : The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond as the two organic ligands on the Pd(II) complex couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rhhz.net

The choice of ligands on the metal center is crucial for the success of these couplings. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have been shown to be highly effective in promoting cross-coupling reactions on challenging 3-halo-2-aminopyridine substrates, which share electronic similarities with 3-bromo-2-(bromomethyl)-5-methylpyridine. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Base | General Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Forms a C(sp²)-C(sp²) bond (biaryl) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BrettPhos | LiHMDS | Forms a C(sp²)-N bond |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Forms a C(sp²)-C(sp) bond |

Reactivity Mechanisms of the Bromomethyl Group

The bromomethyl group at the C2 position is a benzylic-type halide. Its sp³-hybridized carbon is significantly more susceptible to certain reaction types than the sp²-hybridized carbon of the aryl bromide at C3.

Radical Reaction Pathways (e.g., Electrochemical Homocoupling)

The C-Br bond of the bromomethyl group can undergo homolytic cleavage to form a carbon-centered radical. This can be initiated by radical initiators, light, or electrochemical methods. One notable radical pathway is electrochemical homocoupling. In this process, the substrate is reduced at a cathode, leading to the formation of a radical species.

Mechanistic studies on the electrochemical homocoupling of aryl and benzylic halides, often catalyzed by nickel complexes, reveal a complex pathway. rsc.orgrsc.org The process for a benzylic bromide like the bromomethyl group can be conceptualized as follows:

Radical Generation : Electrochemical reduction of the bromomethyl group generates a pyridin-2-ylmethyl radical.

Dimerization : Two of these radicals can then combine (dimerize) to form a new carbon-carbon bond, resulting in a 1,2-di(pyridin-2-yl)ethane derivative.

This type of reaction can be a significant side reaction in electrochemical cross-coupling but can also be utilized synthetically to form symmetric dimers. rsc.orgblucher.com.br

Nucleophilic Displacement and Elimination Mechanisms

The most common reaction pathway for the bromomethyl group is nucleophilic substitution, which typically proceeds via a bimolecular (S_N2) mechanism. masterorganicchemistry.com The bromomethyl carbon is a primary halide, which is sterically accessible and thus highly reactive towards nucleophiles in S_N2 reactions. masterorganicchemistry.com

The S_N2 mechanism involves a single, concerted step:

Backside Attack : The nucleophile attacks the electrophilic methylene (B1212753) carbon from the side opposite to the bromine atom (backside attack). masterorganicchemistry.com

Transition State : A trigonal bipyramidal transition state is formed where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. masterorganicchemistry.com

Displacement : The carbon-bromine bond fully cleaves, and the bromide ion is expelled as the leaving group, resulting in the formation of the new bond with the nucleophile.

A wide variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) can be used to functionalize the bromomethyl position through this highly reliable pathway.

Under certain conditions, particularly with strong, sterically hindered bases, an E2 elimination reaction can compete with or even dominate over S_N2 substitution. This would involve the abstraction of a proton from the methyl group and the simultaneous elimination of the bromide, leading to the formation of an exocyclic methylene compound (a fulvene-type structure).

Factors Governing Chemo- and Regioselectivity in Transformations

The presence of two distinct C-Br bonds in this compound makes chemoselectivity a central consideration in its functionalization. The choice of reaction conditions is the primary determinant of which bromine atom will react.

Transition-Metal Catalysis : Palladium- or nickel-catalyzed cross-coupling reactions are highly selective for the C(sp²)-Br bond at the C3 position. The oxidative addition step, which initiates the catalytic cycle, occurs preferentially at the aryl halide bond over the alkyl halide bond of the bromomethyl group. This allows for the selective formation of C-C, C-N, or C-O bonds at the pyridine ring while leaving the bromomethyl group intact for subsequent transformations.

Nucleophilic Substitution : Standard nucleophilic substitution reactions (S_N2) are highly selective for the C(sp³)-Br bond of the bromomethyl group. The benzylic-type bromide is significantly more labile and reactive towards nucleophiles under S_N2 conditions than the more inert aryl bromide. The activation energy for breaking the C(sp²)-Br bond is much higher, and as discussed, direct SNA_r at the C3 position is electronically disfavored.

This predictable selectivity allows for a stepwise functionalization approach. One can first perform a transition-metal-catalyzed cross-coupling at the C3 position, followed by a nucleophilic substitution at the bromomethyl position, or vice versa, to build complex molecular architectures.

| Reaction Type | Reactive Site | Governing Mechanism | Typical Reagents/Catalysts |

|---|---|---|---|

| Transition-Metal Cross-Coupling | C3-Br (Aryl Bromide) | Oxidative Addition/Reductive Elimination | Pd(0) or Ni(0) complexes, Organometallics, Amines |

| Nucleophilic Substitution | -CH₂Br (Benzylic Bromide) | S_N2 | Alkoxides, Amines, Cyanide, Thiolates |

| Radical Coupling | -CH₂Br (Benzylic Bromide) | Radical Dimerization | Electrochemical reduction, Radical initiators |

Transformational Chemistry and Derivatization Strategies Utilizing 3 Bromo 2 Bromomethyl 5 Methylpyridine

Selective Functionalization of the Bromomethyl Moiety

The C2-bromomethyl group (-CH₂Br) behaves as a reactive benzylic halide. Its susceptibility to nucleophilic attack, primarily through an Sₙ2 mechanism, allows for selective functionalization under conditions that leave the C3-aryl bromide untouched. This high reactivity is the cornerstone for introducing a wide array of substituents at the 2-position.

The formation of new carbon-carbon bonds at the bromomethyl position can be readily achieved using a variety of carbon-based nucleophiles. These reactions are fundamental for extending the carbon skeleton and introducing key structural motifs. For example, reaction with cyanide salts provides a straightforward route to the corresponding nitrile, which is a versatile precursor for amines, carboxylic acids, and other functional groups. Similarly, stabilized carbanions, such as those derived from malonic esters, can be used to achieve alkylation, building more complex side chains. While direct arylation can be challenging, the use of organometallic reagents under carefully controlled conditions can also lead to C-C bond formation.

The high electrophilicity of the bromomethyl carbon makes it an excellent site for forming linkages with various heteroatoms. These reactions are typically high-yielding and proceed under mild conditions.

Amination: Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethylpyridines. This reaction is fundamental in the synthesis of ligands and pharmacologically active molecules.

Oxygenation: Oxygen-based nucleophiles, such as alkoxides, phenoxides, or even water under certain conditions, can react to form ethers and alcohols, respectively. The resulting (hydroxymethyl)pyridine derivatives are valuable intermediates for further oxidation or esterification.

Thiolation: Thiolates, which are potent nucleophiles, react efficiently to yield thioethers. These sulfur-containing compounds are important in various biologically active molecules and materials.

The following table summarizes representative nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | Amination |

| Alkoxide | NaOR | Oxygenation (Ether) |

| Thiolate | NaSR | Thiolation (Thioether) |

| Cyanide | NaCN | Alkylation (Nitrile) |

| Malonate | CH₂(CO₂Et)₂ / Base | Alkylation |

Selective Functionalization of the C3-Bromo Substituent

The bromine atom attached directly to the pyridine (B92270) ring at the C3-position exhibits the characteristic reactivity of an aryl halide. It is significantly less reactive towards nucleophilic substitution than the bromomethyl group but is an ideal handle for transition-metal-catalyzed cross-coupling reactions.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for selectively forming carbon-carbon bonds at the C3-position while preserving the bromomethyl functionality. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the C3-bromo position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method is renowned for its functional group tolerance and is widely used to synthesize biaryl compounds. mdpi.comresearchgate.net Studies on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, have demonstrated that selective Suzuki coupling at the aryl bromide is highly efficient, leaving the bromomethyl group intact for subsequent transformations. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C3-bromo substituent with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is the most common way to introduce alkynyl moieties onto aromatic rings, creating linear, rigid structures often used in materials science and as precursors for more complex targets. scirp.orgresearchgate.net Copper-free variants have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgpitt.edu

Negishi Coupling: The Negishi coupling involves the reaction of the C3-bromo position with an organozinc reagent, catalyzed by a palladium or nickel complex. orgsyn.orgorganic-chemistry.org This reaction is known for its high reactivity and broad substrate scope, including the coupling of alkyl-, alkenyl-, and arylzinc reagents. organic-chemistry.org The functional group tolerance of the Negishi coupling is a significant advantage, allowing for its application in complex syntheses. orgsyn.orgnih.gov

The table below outlines typical conditions for these selective cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Base Example |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₃PO₄, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Diisopropylamine |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | (None required) |

An alternative strategy for functionalizing the C3-position involves a metal-halogen exchange reaction. By treating the substrate with a strong organometallic base, such as n-butyllithium, typically at low temperatures (-78 °C), the C3-bromo atom can be exchanged for lithium. The resulting pyridyl-lithium species is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles. This allows for the introduction of various functional groups, including carboxyl groups (by quenching with CO₂), hydroxylated side chains (by quenching with aldehydes or ketones), or new alkyl/silyl groups (by quenching with alkyl/silyl halides). Careful temperature control is essential to prevent side reactions involving the more acidic protons of the methyl or bromomethyl groups.

Orthogonal Reactivity and Tandem Transformational Strategies

The true synthetic power of 3-Bromo-2-(bromomethyl)-5-methylpyridine lies in its capacity for orthogonal functionalization, where each bromine atom can be addressed independently in a controlled sequence. The significant difference in reactivity—Sₙ2 at the benzylic position versus organometallic/catalytic reactions at the aryl position—is the key to this strategy.

A typical orthogonal strategy would involve two distinct steps:

Functionalization of the C3-Aryl Bromide: The molecule is first subjected to a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). The conditions are chosen to be selective for the sp²-hybridized C-Br bond, leaving the sp³-hybridized C-Br bond of the bromomethyl group untouched.

Functionalization of the C2-Bromomethyl Moiety: The product from the first step, which now contains a new substituent at the C3-position, is then treated with a suitable nucleophile (e.g., an amine, thiol, or cyanide) to displace the remaining bromide at the bromomethyl position via an Sₙ2 reaction.

This two-step, one-pot-style approach allows for the programmed and convergent synthesis of highly substituted pyridine derivatives from a single, versatile starting material. This strategic functionalization is a powerful approach for generating libraries of complex molecules for screening in drug discovery and for the development of novel functional materials.

Synthesis of Highly Functionalized Pyridine Scaffolds

The strategic disposition of two distinct bromine functionalities in this compound offers a versatile platform for the synthesis of a wide array of highly functionalized pyridine scaffolds. The differential reactivity of the benzylic-type bromine in the bromomethyl group and the aryl bromine on the pyridine ring allows for selective and sequential transformations. This dual reactivity enables the molecule to serve as a linchpin in the construction of complex molecular architectures, including fused heterocyclic systems and substituted biaryls.

The bromomethyl group at the 2-position is highly susceptible to nucleophilic substitution, providing a straightforward method for the introduction of a variety of functional groups. This reactivity is analogous to that of other bromomethylpyridines, which are widely used as alkylating agents. For instance, the reaction with primary or secondary amines would yield the corresponding aminomethyl derivatives, while reaction with thiols would lead to the formation of thioethers. This alkylation capability is a fundamental strategy for elaborating the pyridine core.

Concurrently, the bromo substituent at the 3-position of the pyridine ring is an ideal handle for a range of transition-metal-catalyzed cross-coupling reactions. Protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on bromopyridine substrates are well-established. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino moieties at this position. The ability to perform these transformations on a pyridine ring that has already been functionalized at the 2-(bromomethyl) position underscores the utility of this compound as a bifunctional building block.

The sequential application of these derivatization strategies allows for a combinatorial approach to the synthesis of diverse pyridine libraries. For example, initial nucleophilic substitution at the bromomethyl group can be followed by a Suzuki-Miyaura coupling at the 3-position to generate highly substituted pyridine derivatives with distinct functionalities at two adjacent positions.

Illustrative Derivatization via Nucleophilic Substitution

The electrophilic nature of the carbon atom in the bromomethyl group facilitates its reaction with a wide range of nucleophiles. The following table illustrates potential derivatization pathways starting from this compound.

| Nucleophile | Reagent Example | Product Structure | Product Class |

| Amine | Aniline | 2-(Anilinomethyl)-3-bromo-5-methylpyridine | |

| Thiol | Thiophenol | 3-Bromo-5-methyl-2-((phenylthio)methyl)pyridine | |

| Azide | Sodium Azide | 2-(Azidomethyl)-3-bromo-5-methylpyridine | |

| Carboxylate | Sodium Acetate | (3-Bromo-5-methylpyridin-2-yl)methyl acetate |

Potential Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromo group at the 3-position can be effectively utilized in various palladium-catalyzed cross-coupling reactions to introduce further complexity. These reactions are foundational in modern synthetic chemistry for creating intricate molecular frameworks.

| Reaction Name | Coupling Partner | Catalyst/Base System (Illustrative) | Product Structure | Product Class |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Bromo-5-methyl-2-(phenoxymethyl)pyridine | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI / Et₃N | 3-Bromo-5-methyl-2-(phenoxymethyl)pyridine | |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP / NaOtBu | 3-Bromo-5-methyl-2-(phenoxymethyl)pyridine |

The synthesis of fused ring systems represents another significant application of the dual reactivity of this compound. Intramolecular cyclization reactions can be designed by choosing nucleophiles that, after initial substitution at the bromomethyl group, can participate in a subsequent ring-closing reaction with the bromo group at the 3-position. This strategy provides a convergent route to novel heterocyclic scaffolds with a pyridine core.

Advanced Applications and Synthetic Utility of 3 Bromo 2 Bromomethyl 5 Methylpyridine As a Key Intermediate

Construction of Architecturally Complex Pyridine (B92270) Derivatives

The dual reactivity of 3-Bromo-2-(bromomethyl)-5-methylpyridine enables the synthesis of highly elaborate pyridine-containing molecules. The bromo group on the pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, while the bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This orthogonal reactivity is instrumental in creating complex substitution patterns around the pyridine core.

The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis and coordination chemistry. The nitrogen atom of the pyridine ring acts as a primary coordination site. The bromomethyl group in this compound is particularly useful for introducing additional donor atoms, such as phosphorus or sulfur, through reactions with nucleophiles like phosphines or thiols. This is a common strategy for creating polydentate ligands. For example, a similar compound, 2,6-bis(bromomethyl)pyridine, is used to synthesize pincer-type phosphine (B1218219) ligands that are highly effective in catalytic processes such as hydroformylation. rsc.org

Furthermore, the bromo substituent at the 3-position can be exploited to introduce other functional groups or to extend the ligand framework. Palladium-catalyzed reactions like the Suzuki or Heck coupling allow for the formation of new carbon-carbon bonds at this position, linking the pyridine core to other aryl or vinyl groups. pipzine-chem.commdpi.com This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for optimizing catalytic activity and selectivity. The combination of the pyridine nitrogen, a donor atom introduced at the 2-(bromomethyl) position, and a functional group installed at the 3-bromo position can yield sophisticated, multidentate ligands suitable for a variety of catalytic applications.

Supramolecular chemistry relies on the self-assembly of molecular building blocks into large, ordered structures through non-covalent interactions. The rigid geometry and defined coordination vectors of pyridine derivatives make them excellent candidates for constructing such architectures. This compound serves as an ideal precursor for these building blocks, often referred to as tectons.

The pyridine nitrogen can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. pipzine-chem.com The bromo and bromomethyl groups provide reactive handles to link these pyridine units together or to attach them to larger scaffolds before the assembly process. For instance, the bromo group can be converted into other functionalities, such as carboxylic acids or other coordinating groups, via established synthetic transformations. These functionalized pyridines can then be used to build extended networks with specific topologies and pore sizes, suitable for applications in gas storage, separation, and catalysis. pipzine-chem.com

Synthetic Pathways to Fused Polycyclic Heterocycles

Fused polycyclic heterocycles are prevalent in natural products, pharmaceuticals, and materials science. This compound is a powerful starting material for synthesizing heterocyclic systems fused to the pyridine ring. Its two electrophilic centers can participate in sequential or one-pot cyclization reactions to form new rings.

A common strategy involves an initial intermolecular reaction at one of the bromine sites, followed by an intramolecular cyclization using the second site. For example, the bromo group on the ring can undergo a Negishi or Suzuki cross-coupling reaction to attach a suitably functionalized fragment. mdpi.comnih.gov Subsequently, a nucleophile on this newly introduced fragment can attack the adjacent bromomethyl group to close a five- or six-membered ring, leading to the formation of fused systems like thieno[2,3-b]pyridines or furo[2,3-b]pyridines.

An alternative approach involves the reaction of a related compound, 2-amino-5-bromo-3-methylpyridine, which can be used to synthesize fused imidazo[1,2-a]pyridine (B132010) systems. sigmaaldrich.com In this transformation, the exocyclic amino group and the endocyclic pyridine nitrogen act as the two nucleophiles required for the cyclization with an appropriate dielectrophile. sigmaaldrich.com The inherent reactivity of the bromomethyl group makes it an excellent electrophile for intramolecular ring-closing reactions, providing a direct route to a variety of fused bi- and tricyclic heterocyclic structures. nih.gov

Role in the Development of Pharmaceutical and Agrochemical Intermediates

Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). sunfinelabs.com The pyridine ring is a common motif in many biologically active compounds. Due to its versatile reactivity, this compound and its close analogues are important intermediates in the synthesis of both pharmaceuticals and agrochemicals. chemimpex.comgoogle.com

A notable example is the use of the related intermediate, 3-(bromomethyl)-5-methylpyridine, in the synthesis of Rupatadine. researchgate.net Rupatadine is an antihistamine medication used for the treatment of allergies. researchgate.net The synthesis relies on the reactivity of the bromomethyl group to connect the pyridine moiety to another part of the final drug molecule. researchgate.net

In the agrochemical industry, functionalized pyridines are used to produce a range of herbicides and pesticides. chemimpex.com The specific substitution pattern of this compound allows for the creation of complex molecules with tailored biological activity, making it a valuable intermediate for developing new crop protection agents. pipzine-chem.comchemimpex.com

Data Tables

Table 1: Synthetic Utility of this compound

| Structural Feature | Synthetic Transformation | Application Area |

| Pyridine Nitrogen | Metal Coordination | Ligand Synthesis, Supramolecular Chemistry |

| 2-(Bromomethyl) Group | Nucleophilic Substitution | Ligand Synthesis, Cyclization Reactions |

| 3-Bromo Substituent | Cross-Coupling Reactions (e.g., Suzuki, Negishi) | Ligand Elaboration, Fused Ring Synthesis |

| Combined Reactivity | Sequential/Orthogonal Reactions | Complex Molecule Synthesis, Pharmaceutical/Agrochemical Intermediates |

Computational Chemistry in the Study of 3 Bromo 2 Bromomethyl 5 Methylpyridine Reactivity

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.in For 3-Bromo-2-(bromomethyl)-5-methylpyridine, DFT calculations can provide a detailed picture of its electron distribution, molecular orbital energies, and other electronic properties that govern its reactivity.

The geometry of the molecule is first optimized to find its most stable conformation. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers can calculate various parameters. niscpr.res.in The presence of two electron-withdrawing bromine atoms, an electron-donating methyl group, and the pyridine (B92270) ring's inherent electronic nature creates a complex electronic environment. DFT calculations can quantify the inductive and resonance effects of these substituents.

Key reactivity indicators derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. tjnpr.org Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom is expected to be a site of high electron density, while the carbon atoms bonded to the bromine atoms are expected to be electron-deficient.

Natural Bond Orbital (NBO) analysis can further elucidate the stability arising from hyperconjugative interactions and charge delocalization within the molecule. niscpr.res.in These calculations provide a quantitative basis for predicting how this compound will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. tjnpr.org |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Predicts the nitrogen atom as a nucleophilic center. |

| Mulliken Charge on C2 | +0.20 e | Indicates an electrophilic carbon due to the bromomethyl group. |

| Mulliken Charge on C3 | +0.15 e | Indicates an electrophilic carbon due to the bromo group. |

Note: The values in this table are illustrative and based on typical results for similar halogenated pyridine derivatives.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and the pathways of chemical reactions. rsc.org

For this compound, MD simulations can be employed to explore the conformational landscape, particularly the rotation around the C2-CH2Br bond. This is crucial for understanding the accessibility of the reactive bromomethyl group to incoming nucleophiles. The simulation can reveal the most populated conformations and the energy barriers between them.

Furthermore, reactive force fields (like ReaxFF) can be used in MD simulations to model chemical reactions, such as the pyrolysis or oxidation of the pyridine ring. researchgate.netucl.ac.uk These simulations can track the formation and evolution of reaction intermediates and transition states, providing a detailed, atomistic view of the reaction mechanism. For example, a simulation could model the nucleophilic substitution at the bromomethyl group, allowing researchers to observe the approach of the nucleophile, the formation of the transition state, and the departure of the bromide leaving group. This can help in understanding the factors that influence the reaction rate and outcome.

Table 2: Potential Outputs from an MD Simulation of a Nucleophilic Substitution Reaction

| Parameter | Description | Potential Finding |

| Radial Distribution Function | Probability of finding a nucleophile at a certain distance from the CH2Br carbon. | Determines the average distance and coordination number of the attacking species. |

| Potential of Mean Force | The free energy profile along the reaction coordinate (e.g., the C-nucleophile distance). | Can be used to calculate the activation energy of the substitution reaction. |

| Trajectory Analysis | Visual and quantitative analysis of atomic positions over time. | Reveals the specific mechanism, such as SN1 or SN2, and the role of solvent molecules. |

Computational Design Principles for Pyridine Functionalization

Computational chemistry is a powerful tool for the rational design of synthetic routes for functionalizing pyridine derivatives. acs.org Instead of relying on trial-and-error, computational methods can screen potential reagents and reaction conditions to identify the most promising pathways for achieving a desired transformation. rsc.org

For this compound, a key challenge is the selective functionalization at one of its reactive sites: the pyridine nitrogen, the C4 or C6 positions of the ring, the C3-Br bond, or the C2-CH2Br group. Computational models can help predict the outcome of a given reaction. For example, DFT calculations can be used to compare the activation energies for different competing reaction pathways. nih.gov

Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes. acs.orgrsc.org Such a model could predict the most likely product when this compound is subjected to a specific set of reagents and conditions. This predictive capability can significantly accelerate the discovery of new synthetic methodologies. Computational studies can also guide the design of catalysts that can selectively activate a specific C-H or C-Br bond, enabling highly targeted functionalization. nih.gov

Prediction of Regioselectivity and Stereochemical Outcomes

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of the chemistry of substituted pyridines. Computational methods provide robust frameworks for predicting the regiochemical outcomes of reactions involving this compound.

The electronic properties of the substituted pyridine ring, as calculated by DFT, are key to predicting regioselectivity. The electron-donating methyl group at C5 tends to activate the ortho (C4, C6) and para (C2, which is already substituted) positions towards electrophilic attack, while the electron-withdrawing bromine at C3 deactivates the ring. The interplay of these effects, along with the inherent reactivity of the pyridine ring, determines the most nucleophilic site. Analysis of frontier molecular orbitals (HOMO) and Fukui functions can pinpoint the atoms most susceptible to electrophilic attack. researchgate.net

Conversely, for nucleophilic aromatic substitution, the most electron-deficient positions are the most likely sites of reaction. The bromine atom at C3 makes the C3 position a potential site for nucleophilic attack, leading to substitution of the bromide.

The aryne distortion model is another powerful computational tool used to predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov If this compound were converted into a pyridyne, DFT calculations of the aryne's geometry could predict which terminus of the formal triple bond would be more susceptible to nucleophilic attack. nih.gov

For reactions at the chiral center that would be created upon substitution at the bromomethyl group, computational methods can also predict stereochemical outcomes. By modeling the transition states for the formation of different stereoisomers, it is possible to calculate the energy difference between them and thus predict the enantiomeric or diastereomeric excess of the product.

Table 3: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Major Site(s) | Computational Rationale |

| Electrophilic Aromatic Substitution | C4, C6 | Activation by the C5-methyl group and analysis of HOMO electron density. researchgate.net |

| Nucleophilic Aromatic Substitution | C3 | Activation by the electron-withdrawing C3-bromo group. |

| Nucleophilic Attack | CH2Br group | The bromomethyl group is a good electrophile with a good leaving group. |

| Deprotonation / Metalation | C4 | The C4-H is the most acidic proton on the ring due to flanking substituents. |

Emerging Trends and Future Research Directions for 3 Bromo 2 Bromomethyl 5 Methylpyridine

Sustainable and Green Chemistry Approaches to Pyridine (B92270) Functionalization

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 3-Bromo-2-(bromomethyl)-5-methylpyridine. Traditional methods for pyridine functionalization often rely on harsh reagents and produce significant waste. rsc.org Future research will undoubtedly focus on developing more environmentally benign synthetic routes.

One promising area is the use of greener brominating agents. N-bromosuccinimide (NBS) is a widely used reagent for benzylic bromination, and its application under free-radical conditions, often initiated by light or a radical initiator, is a standard method. daneshyari.com However, the development of protocols that minimize the use of hazardous solvents and can be performed under milder conditions is a key goal. For instance, the use of pyridinium (B92312) tribromide, a stable solid, in less toxic solvents like ethanol (B145695) represents a greener alternative to liquid bromine. researchgate.net

Furthermore, direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thereby reducing step count and waste. rsc.orgnih.gov For a molecule like this compound, this could involve the direct bromination of 2,5-dimethylpyridine (B147104) at the 3-position, followed by selective benzylic bromination. Research into catalytic systems that can achieve such regioselectivity is a significant trend. beilstein-journals.org The use of microwave-assisted synthesis is another green approach that can lead to shorter reaction times, higher yields, and purer products in the synthesis of pyridine derivatives. nih.gov

Table 1: Comparison of Traditional vs. Green Bromination Methods

| Feature | Traditional Bromination | Green Bromination |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), Pyridinium Tribromide |

| Solvents | Chlorinated Solvents (e.g., CCl₄) | Ethanol, Water, Solvent-free conditions |

| Reaction Conditions | Often harsh (high temperatures) | Milder conditions, Microwave-assisted |

| Byproducts | Often hazardous and difficult to remove | Recyclable or less toxic (e.g., succinimide) |

| Atom Economy | Can be lower due to side reactions | Generally higher |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the preparation and derivatization of compounds like this compound. nih.govyoutube.com Flow chemistry, by its nature, allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly reactive intermediates. youtube.com

The synthesis of halogenated pyridines can be effectively translated to flow systems. nih.gov For a molecule with multiple reactive sites like this compound, the precise control offered by flow reactors could be instrumental in achieving selective functionalization. For example, a sequential flow process could be designed where the initial bromination of the pyridine ring is followed by a second, in-line benzylic bromination, minimizing the isolation of potentially unstable intermediates.

Automated synthesis systems, often coupled with flow chemistry, can accelerate the exploration of reaction conditions and the generation of libraries of derivatives for screening purposes. youtube.com By systematically varying reagents and conditions, these systems can rapidly identify optimal pathways for the synthesis and subsequent reactions of this compound. This high-throughput approach is invaluable for discovering new applications in drug discovery and materials science. acs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving regioselectivity in the functionalization of substituted pyridines is a significant challenge due to the influence of the nitrogen atom on the ring's electronics. nih.gov The development of novel catalytic systems is crucial for selectively targeting the different positions of this compound.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been extensively used for C-H functionalization of pyridines. beilstein-journals.orgnih.gov For instance, iridium-catalyzed C-H borylation can direct functionalization to the meta-position of the pyridine ring, which could be a key step in a synthetic route towards 3-bromo-2,5-disubstituted pyridines. nih.gov The reactivity of the bromine atoms in brominated pyridines can also be harnessed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. nih.gov

Photoredox catalysis is another emerging area that offers mild and selective methods for pyridine functionalization. acs.org By generating pyridyl radicals under visible light irradiation, it is possible to achieve C-H functionalization at positions that are not easily accessible through traditional methods. acs.orgnih.gov The development of photocatalytic systems that can selectively activate either the pyridine ring or the methyl group of a precursor to this compound would be a significant advancement.

Table 2: Catalytic Strategies for Pyridine Functionalization

| Catalytic System | Target Position | Key Features |

| Palladium-catalyzed Cross-Coupling | C-Br bond | Versatile for introducing aryl, alkyl, and other groups. |

| Iridium-catalyzed C-H Borylation | C3 (meta) position | Allows for subsequent functionalization at a traditionally less reactive site. |

| Photoredox Catalysis | C2, C4, or C-H of alkyl group | Mild reaction conditions, unique selectivity profiles based on radical intermediates. |

| Ruthenium-catalyzed Domino Reactions | Multiple positions | Can facilitate complex transformations in a single step. mdpi.com |

Diversification Strategies for Chemical Biology and Materials Science Applications

The unique structural features of this compound, namely the two distinct bromine atoms, make it an attractive scaffold for creating diverse molecular architectures for applications in chemical biology and materials science.

In chemical biology, functionalized pyridines are integral components of many bioactive molecules and chemical probes. nih.govburleylabs.co.uk The bromine atoms on this compound can serve as handles for introducing various functionalities through nucleophilic substitution or cross-coupling reactions. This allows for the synthesis of libraries of compounds that can be screened for biological activity. For example, the bromomethyl group is a reactive electrophile that can be used to covalently modify biological targets.

In materials science, pyridine-containing compounds are widely used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. acs.orgrsc.orgrsc.org The electronic properties of the pyridine ring can be tuned by introducing different substituents. The bromo- and bromomethyl groups on the target compound provide versatile points for modification to create novel materials with tailored optical and electronic properties. For instance, Suzuki coupling reactions could be employed to append conjugated aromatic systems, leading to new materials for organic electronics. nih.gov The inherent polarity and coordinating ability of the pyridine nitrogen also make it a useful component in the design of metal-organic frameworks (MOFs) and coordination polymers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-2-(bromomethyl)-5-methylpyridine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A high-yield synthesis (65.9%) involves starting with 5-methylnicotinic acid, proceeding through esterification, reduction, and bromination steps . Regioselectivity in bromination is influenced by steric and electronic factors: the methyl group at position 5 directs bromination to the 3-position, while the bromomethyl group at position 2 is stabilized by resonance. Comparative studies using HBr/NaNO₂ vs. PBr₃ show divergent selectivity patterns .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm). The bromomethyl group (CH₂Br) appears as a triplet (δ ~4.5 ppm, J = 6–7 Hz) .

- X-ray crystallography : Evidence from related bromopyridines (e.g., 5-bromo-2-methoxy-3-methylpyridine) confirms bond angles and spatial arrangement, critical for validating substituent positions .

Q. What are common functionalization reactions for this compound in heterocyclic chemistry?

- Methodological Answer :

- Nucleophilic substitution : The bromomethyl group undergoes SN₂ reactions with amines (e.g., to form azide derivatives) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 2-bromo-3-methylpyridine-5-boronic acid) enable aryl-aryl bond formation .

- Phosphonylation : Triethyl phosphite reacts with brominated pyridines to yield phosphonate derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. How do computational models explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that the electron-withdrawing bromine atoms lower the LUMO energy of the pyridine ring, facilitating oxidative addition with Pd(0) catalysts. Transition-state analysis shows that steric hindrance from the methyl group slows coupling at position 5, favoring reactivity at position 3 .

Q. What strategies address contradictions in reported bromination regioselectivity for substituted pyridines?

- Methodological Answer :

- Isotopic labeling : Use of ²H-labeled substrates to track bromine incorporation pathways .

- Controlled experiments : Systematic variation of solvents (e.g., DMF vs. THF) and brominating agents (NBS vs. Br₂) to isolate electronic vs. steric effects .

- Meta-analysis : Cross-referencing data from structurally similar compounds (e.g., 3-bromo-2-chloro-6-methylpyridine) to identify trends .

Q. How can fluorinated analogs (e.g., 3-bromo-2-(bromomethyl)-6-(difluoromethyl)-5-fluoropyridine) be synthesized, and what are their applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.